1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group and two phenyl groups attached to the triazole ring
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene through chlorination . This intermediate is then reacted with 3,5-diphenyl-1H-1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorobenzyl)piperazine: This compound shares the 2-chloro-6-fluorobenzyl group but has a piperazine ring instead of a triazole ring.
2-Chloro-6-fluorobenzyl chloride: This is a simpler compound that serves as an intermediate in the synthesis of more complex molecules.
1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring and is studied for its potential anti-tubercular activity.
Properties
Molecular Formula |
C21H15ClFN3 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15ClFN3/c22-18-12-7-13-19(23)17(18)14-26-21(16-10-5-2-6-11-16)24-20(25-26)15-8-3-1-4-9-15/h1-13H,14H2 |
InChI Key |
UKJBVPUSGXWFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.